Methyl 4-hydroxy-5-iodonicotinate
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Overview
Description
Methyl 4-hydroxy-5-iodonicotinate is an organic compound with the molecular formula C7H6INO3. It is a derivative of nicotinic acid, featuring a hydroxyl group at the 4-position and an iodine atom at the 5-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-hydroxy-5-iodonicotinate typically involves the iodination of methyl 4-hydroxynicotinate. A common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under controlled temperature conditions to ensure selective iodination at the 5-position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-hydroxy-5-iodonicotinate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The iodine atom can be reduced to a hydrogen atom.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols, amines, or cyanides in the presence of a base.
Major Products:
Oxidation: Formation of methyl 4-oxo-5-iodonicotinate.
Reduction: Formation of methyl 4-hydroxy-5-hydro-nicotinate.
Substitution: Formation of various substituted nicotinates depending on the nucleophile used.
Scientific Research Applications
Methyl 4-hydroxy-5-iodonicotinate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of Methyl 4-hydroxy-5-iodonicotinate involves its interaction with specific molecular targets. The hydroxyl and iodine groups play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Methyl 4-hydroxynicotinate: Lacks the iodine atom, making it less reactive in certain substitution reactions.
Methyl 5-iodonicotinate: Lacks the hydroxyl group, affecting its solubility and reactivity.
Methyl 4-hydroxy-3-iodonicotinate: Iodine at the 3-position instead of the 5-position, leading to different chemical properties.
Uniqueness: Its specific substitution pattern allows for targeted chemical modifications and interactions, making it valuable in various research and industrial contexts .
Properties
Molecular Formula |
C7H6INO3 |
---|---|
Molecular Weight |
279.03 g/mol |
IUPAC Name |
methyl 5-iodo-4-oxo-1H-pyridine-3-carboxylate |
InChI |
InChI=1S/C7H6INO3/c1-12-7(11)4-2-9-3-5(8)6(4)10/h2-3H,1H3,(H,9,10) |
InChI Key |
ZPQRQFMRCMHGPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CNC=C(C1=O)I |
Origin of Product |
United States |
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